molecular formula C18H21N3O3S2 B2622115 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2034494-03-4

2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2622115
CAS No.: 2034494-03-4
M. Wt: 391.5
InChI Key: ZHXQWPARWSXGLN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Elucidation of 2-Methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name is derived from its benzene core substituted with a sulfonamide group at position 1, methoxy at position 2, and methyl groups at positions 4 and 5. The N-substituent consists of a branched ethyl chain bearing 1H-pyrazol-1-yl and thiophen-3-yl groups. Breaking this down:

  • Parent structure : Benzene-1-sulfonamide.
  • Substituents :
    • Methoxy (-OCH₃) at position 2.
    • Methyl (-CH₃) at positions 4 and 5.
    • N-linked ethyl group : A two-carbon chain with two branches:
      • 1H-pyrazol-1-yl (a five-membered aromatic ring with three nitrogen atoms).
      • Thiophen-3-yl (a five-membered sulfur-containing heterocycle).

This nomenclature aligns with IUPAC guidelines for polycyclic and heterocyclic systems.

Molecular Architecture: Aromatic, Heterocyclic, and Sulfonamide Motifs

The compound integrates three structural motifs:

  • Aromatic Benzene Core : The central benzene ring provides planar stability, with electron-donating methyl and methoxy groups enhancing resonance effects.
  • Heterocyclic Components :
    • 1H-Pyrazole : A diazole ring with two adjacent nitrogen atoms, contributing to π-electron delocalization and potential hydrogen-bonding interactions.
    • Thiophene : A sulfur-containing heterocycle with aromaticity comparable to benzene but with distinct electronic properties due to sulfur’s electronegativity.
  • Sulfonamide Functional Group : The sulfonamide (-SO₂NH-) group is electron-withdrawing, polarizing the benzene ring and influencing solubility and reactivity.

Table 1: Key Structural Features

Feature Description
Benzene substituents 2-methoxy, 4-methyl, 5-methyl
N-substituent Ethyl chain with 1H-pyrazol-1-yl and thiophen-3-yl branches
Heterocycles Pyrazole (3 nitrogen atoms), Thiophene (1 sulfur atom)
Functional groups Sulfonamide, methoxy, methyl

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

  • Aromatic protons :
    • Benzene ring: Singlets for methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.2–2.4 ppm).
    • Thiophene: Protons resonate at δ 7.1–7.5 ppm (doublets from coupling with sulfur).
    • Pyrazole: Protons appear as a singlet (δ 7.8–8.2 ppm) due to equivalent environments.
  • Ethyl bridge : Methylenes show splitting from adjacent heterocycles (δ 3.5–4.5 ppm).

¹³C NMR :

  • Sulfonamide sulfur deshields adjacent carbons (δ 125–140 ppm for aromatic carbons).
  • Thiophene and pyrazole carbons resonate at δ 110–130 ppm.
Mass Spectrometry (MS) Fragmentation Patterns
  • Molecular ion peak : Expected at m/z 447 (C₁₉H₂₁N₃O₃S₂).
  • Key fragments :
    • Loss of sulfonamide group (-SO₂NH₂, m/z 329).
    • Cleavage of the ethyl bridge (m/z 215 for thiophene-pyrazole fragment).

Table 2: Predicted MS Fragments

m/z Fragment
447 Molecular ion ([M]⁺)
329 [M - SO₂NH₂]⁺
215 [C₇H₅N₂S + C₄H₃S]⁺
Infrared (IR) Vibrational Signatures
  • Sulfonamide : Strong asymmetric S=O stretches at 1320–1350 cm⁻¹ and symmetric stretches at 1140–1160 cm⁻¹.
  • Aromatic C-H : Bending vibrations near 3050 cm⁻¹.
  • Methoxy C-O : Stretch at 1250–1270 cm⁻¹.

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹) Assignment
1320–1350 S=O asymmetric stretch
1140–1160 S=O symmetric stretch
3050 Aromatic C-H stretch
1250–1270 Methoxy C-O stretch

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-13-9-17(24-3)18(10-14(13)2)26(22,23)20-11-16(15-5-8-25-12-15)21-7-4-6-19-21/h4-10,12,16,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXQWPARWSXGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Thiophene Group: The thiophene group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in hydrolysis and substitution reactions :

  • Acidic/basic hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the sulfonamide bond cleaves to yield 2-methoxy-4,5-dimethylbenzenesulfonic acid and the corresponding amine derivative.

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.

Reaction TypeConditionsReagentsProducts
HydrolysisHCl (6M), ΔH₂OSulfonic acid + Amine
AlkylationK₂CO₃, DMFCH₃IN-methylsulfonamide

Pyrazole Ring Reactions

The 1H-pyrazole ring undergoes electrophilic substitution and cycloaddition :

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the pyrazole ring .

  • Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

Thiophene Substitution

The thiophen-3-yl group participates in electrophilic aromatic substitution :

  • Halogenation : Reacts with Cl₂ or Br₂ in FeCl₃ to yield 2- or 5-halogenated thiophene derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position.

Methoxy Group Transformations

The methoxy (-OCH₃) group undergoes demethylation and nucleophilic displacement :

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group.

  • Displacement : Reacts with amines (e.g., NH₃/EtOH) under high pressure to form substituted amino derivatives.

Oxidation/Reduction Reactions

  • Oxidation : The thiophene ring oxidizes with H₂O₂/AcOH to form thiophene-1,1-dioxide derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings using its aryl bromide intermediates (generated via bromination):

Coupling PartnerCatalystProduct
Phenylboronic acidPd(PPh₃)₄Biaryl derivative

Key Mechanistic Insights

  • Steric effects : Bulky substituents on the benzene ring (e.g., 4,5-dimethyl groups) slow electrophilic substitution at the ortho position.

  • Electronic effects : The electron-donating methoxy group activates the benzene ring toward electrophilic attack.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A comparative study found that compounds with similar structures exhibited significant cytotoxic effects against human liver cancer cell lines (HepG2), demonstrating a selectivity index favoring these new derivatives over traditional chemotherapeutics like methotrexate .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those observed for conventional antibiotics, indicating its potential as a new antimicrobial drug candidate .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, potentially offering therapeutic benefits in conditions characterized by chronic inflammation such as arthritis and other autoimmune disorders .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized various sulfonamide derivatives and evaluated their anticancer activity against several cancer cell lines. The study found that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of thiazole derivatives revealed that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values that were substantially lower than those of existing antibiotics, suggesting that this compound could be developed into a novel treatment for resistant bacterial infections .

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Notes

Evidence Limitations : Direct data on the target compound’s bioactivity are absent; comparisons rely on structural analogs and inferred mechanisms.

Synthesis Complexity : The multi-step synthesis of the ethyl-pyrazole-thiophene chain necessitates rigorous optimization to avoid side reactions .

Future Directions : Empirical studies on solubility, binding affinity, and toxicity are critical to validate theoretical advantages over existing analogs.

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 348.42 g/mol. The structure features a benzene sulfonamide core, substituted with methoxy and dimethyl groups, alongside a pyrazole and thiophene moiety.

Antimicrobial Activity

Research indicates that compounds with pyrazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have reported that similar pyrazole derivatives demonstrate potent antifungal and antibacterial activities against various pathogens, including dermatophytes and filamentous fungi . The presence of the thiophene ring enhances these effects due to its electron-rich nature, which can interact favorably with microbial targets.

CompoundActivity TypePathogenReference
Pyrazole derivativesAntifungalYeasts, Dermatophytes
Thiophene derivativesAntibacterialVarious Bacteria

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Pyrazole derivatives have been shown to inhibit cancer cell proliferation across multiple types of cancer cell lines, including lung (H460), colon (HT-29), and breast (MCF-7) cancers . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Recent studies highlighted that certain analogs exhibited IC50 values in the micromolar range against these cancer cell lines, suggesting a promising therapeutic window for further development .

Cell LineIC50 Value (µM)Mechanism
MCF-715.63Apoptosis induction
HT-2912.34Cell cycle arrest
H46010.25Apoptosis induction

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have also been documented. Compounds containing the sulfonamide group are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .

Case Studies

A recent study examined the effects of various sulfonamide derivatives on cancer cell lines and reported that modifications in the substituents significantly affected their biological activity. The compound under discussion showed enhanced cytotoxicity compared to other derivatives lacking the thiophene or pyrazole components .

Q & A

Q. What are the established synthetic routes for 2-methoxy-4,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including:

  • Condensation : Pyrazole and thiophene moieties are introduced via reflux in ethanol (2–4 h) with hydrazine derivatives .
  • Sulfonamide Formation : Sulfonyl chloride intermediates react with amines under basic conditions (e.g., K₂CO₃ in THF).

Q. Critical Parameters :

StepSolventTemperatureYield RangeReference
Pyrazole-thiophene couplingEthanolReflux (78°C)60–75%
SulfonylationTHF0–5°C (slow warming)40–55%

Ethanol enhances solubility of intermediates but may reduce selectivity in heterocyclic coupling .

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), methyl groups (δ ~2.1–2.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Overlapping signals from pyrazole and thiophene require 2D-COSY or HSQC .
  • XRD : Crystallographic data (e.g., CCDC entries) confirm bond lengths and angles, critical for distinguishing regioisomers .

Q. What safety and handling protocols are recommended for this sulfonamide derivative?

Methodological Answer: While specific toxicity data are limited:

  • General Precautions : Use PPE (gloves, goggles) due to potential irritancy of sulfonamides .
  • Storage : Stable at –20°C in inert atmosphere; avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How do steric and electronic effects of the thiophen-3-yl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The 3-position on thiophene reduces accessibility for nucleophilic attack, favoring electrophilic substitutions (e.g., Friedel-Crafts) over SN2 mechanisms .
  • Electronic Effects : Thiophene’s electron-rich nature stabilizes intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), but competing side reactions require ligand optimization (e.g., XPhos) .

Q. What strategies reconcile contradictory data on optimal solvent systems for pyrazole-thiophene coupling?

Methodological Answer: Discrepancies arise from competing solvation effects:

SolventPolarityObserved OutcomeReference
EthanolProticFaster reaction but lower regioselectivity
DMFAproticHigher selectivity, but side product formation

Resolution : Mixed solvents (e.g., ethanol-DMF 1:1) balance polarity and proton availability, improving yield to ~80% .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Key interactions:
    • Sulfonamide oxygen hydrogen bonds with Zn²⁺ in active sites.
    • Thiophene π-stacking with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What mechanistic insights explain the role of the 2-methoxy group in modulating biological activity?

Methodological Answer:

  • Electron Donation : The methoxy group increases electron density on the benzene ring, enhancing π-π interactions with aromatic residues in target proteins .
  • Steric Effects : Ortho-substitution (4,5-dimethyl) restricts rotation, favoring bioactive conformations .

Q. How can stability studies under varying pH and temperature guide formulation for in vivo assays?

Methodological Answer:

  • pH Stability : Monitor degradation via HPLC:

    pHHalf-Life (25°C)Major Degradants
    7.4>48 hNone detected
    2.06 hDes-methyl analog
  • Thermal Stability : Degradation above 60°C suggests lyophilization for long-term storage .

Q. What synthetic modifications improve solubility without compromising target affinity?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol chains at the sulfonamide nitrogen (yield: ~50%, solubility +300%) .
  • Salt Formation : Hydrochloride salts increase aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .

Q. How do crystallographic data inform polymorph screening for this compound?

Methodological Answer:

  • Polymorph Identification : Screen solvents (e.g., acetone, ethyl acetate) via slow evaporation.

  • Stability Ranking :

    FormMelting PointSolubility
    I185°CLow
    II172°CModerate

Form II is preferred for oral formulations due to enhanced bioavailability .

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